molecular formula C7H3BrClNO2 B12449643 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one

4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one

Katalognummer: B12449643
Molekulargewicht: 248.46 g/mol
InChI-Schlüssel: JCRSLBLJBHXTND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains both bromine and chlorine atoms. It is part of the benzo[d]oxazole family, which is known for its diverse applications in medicinal chemistry and material science. This compound is of particular interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one typically involves the halogenation of benzo[d]oxazole derivatives. One common method includes the selective bromination and chlorination of benzo[d]oxazol-2(3H)-one. The reaction conditions often involve the use of bromine and chlorine sources in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzo[d]oxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wirkmechanismus

The mechanism of action of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one is unique due to its specific halogenation pattern, which can influence its reactivity and biological activity. This makes it a valuable intermediate in the synthesis of specialized compounds with tailored properties.

Eigenschaften

Molekularformel

C7H3BrClNO2

Molekulargewicht

248.46 g/mol

IUPAC-Name

4-bromo-6-chloro-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C7H3BrClNO2/c8-4-1-3(9)2-5-6(4)10-7(11)12-5/h1-2H,(H,10,11)

InChI-Schlüssel

JCRSLBLJBHXTND-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1OC(=O)N2)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.